Fosbretabulin disodium

Overview

Description

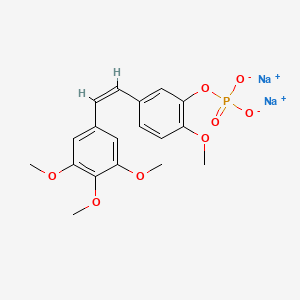

Fosbretabulin disodium, also known as combretastatin A-4 phosphate, is a microtubule destabilizing experimental drug. It is a type of vascular-targeting agent designed to damage the vasculature of cancer tumors, causing central necrosis. This compound is a derivative of combretastatin, a natural stilbenoid phenol derived from the African bush willow (Combretum caffrum) .

Mechanism of Action

Target of Action

Fosbretabulin disodium, also known as combretastatin A-4 phosphate or CA4P, is a microtubule destabilizing experimental drug . It selectively targets endothelial cells , which are cells that line the interior surface of blood vessels. These cells play a crucial role in the formation of new blood vessels, a process known as angiogenesis, which is often exploited by cancerous tumors for their growth and survival.

Mode of Action

This compound acts as a vascular-targeting agent . It is designed to damage the vasculature (blood vessels) of cancer tumors, causing central necrosis . Necrosis refers to the death of cells in an organ or tissue due to disease, injury, or failure of the blood supply. This compound is a prodrug, which means it is metabolized in vivo (within the body) to its active metabolite, combretastatin A-4 .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the destabilization of microtubules . Microtubules are a component of the cell’s cytoskeleton and are involved in many essential cellular processes, including cell division and intracellular transport. By destabilizing these structures, this compound disrupts these processes, leading to cell death .

Pharmacokinetics

As a prodrug, this compound is known to be dephosphorylated in vivo to its active metabolite, combretastatin a-4 .

Result of Action

The primary result of this compound’s action is the induction of central necrosis in cancer tumors . By damaging the tumor vasculature, the drug deprives the tumor cells of necessary nutrients and oxygen, leading to cell death and a reduction in tumor size .

Biochemical Analysis

Biochemical Properties

Fosbretabulin disodium is a prodrug that is converted to combretastatin A inside the endothelial cells that line blood vessels . It binds to tubulin dimers and prevents microtubule polymerization, resulting in mitotic arrest and apoptosis in endothelial cells . This interaction with tubulin dimers is a key aspect of the biochemical role of this compound.

Cellular Effects

This compound exhibits antivascular effects on tumor vasculature, inducing a rapid reduction in tumor blood flow and a concomitant increase of cellular necrosis . It interferes with vascularisation by preventing tubulin-polymerisation and disrupting cell junctions . This action destroys tumor vasculature and leads to cancer cell death and necrosis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to combretastatin A inside endothelial cells . Combretastatin A binds to tubulin dimers, preventing their polymerization . This leads to mitotic arrest and apoptosis in endothelial cells . The disruption of microtubule dynamics is a key aspect of the molecular mechanism of this compound.

Temporal Effects in Laboratory Settings

It is known that this compound is a prodrug that is converted to its active metabolite, combretastatin A, in vivo .

Dosage Effects in Animal Models

It is known that this compound is a potent anti-cancer agent that exhibits antivascular effects on tumor vasculature .

Metabolic Pathways

The metabolic pathways of this compound involve its conversion to combretastatin A in vivo

Transport and Distribution

It is known that this compound is a prodrug that is converted to its active metabolite, combretastatin A, in vivo .

Subcellular Localization

It is known that this compound is a prodrug that is converted to its active metabolite, combretastatin A, in vivo . This conversion likely occurs in the endothelial cells that line blood vessels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fosbretabulin disodium is synthesized from combretastatin A-4 through a phosphorylation reaction. The process involves the reaction of combretastatin A-4 with phosphoric acid to form the phosphate ester. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the phosphorylation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization or other suitable methods to obtain the disodium salt form .

Chemical Reactions Analysis

Types of Reactions

Fosbretabulin disodium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced to its corresponding alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

Fosbretabulin disodium has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying microtubule destabilization and vascular-targeting agents.

Biology: The compound is used to investigate the mechanisms of microtubule destabilization and its effects on cellular processes.

Medicine: This compound is being investigated for its potential use in cancer therapy, particularly for its ability to target and disrupt tumor vasculature

Comparison with Similar Compounds

Similar Compounds

Combretastatin A-4: The parent compound of fosbretabulin disodium, known for its microtubule destabilizing properties.

Cabazitaxel: Another tubulin inhibitor used in cancer therapy.

Paclitaxel: A well-known microtubule-stabilizing agent used in cancer treatment

Uniqueness

This compound is unique due to its dual role as a vascular-targeting agent and a microtubule destabilizer. Unlike other similar compounds, it specifically targets the vasculature of tumors, leading to central necrosis and tumor regression .

Biological Activity

Fosbretabulin disodium, known as Combretastatin A-4 phosphate (CA4P), is a novel microtubule-targeting agent that has garnered significant attention for its potential in cancer therapy. This compound acts primarily as a vascular-disrupting agent (VDA), inducing damage to the tumor vasculature, which leads to tumor necrosis. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile.

This compound is a prodrug that is converted in vivo to its active form, Combretastatin A-4. The primary mechanism involves:

- Inhibition of Tubulin Polymerization : Fosbretabulin disrupts the polymerization of tubulin, with an IC50 value of approximately 2.4 μM . This disruption leads to mitotic arrest and apoptosis in endothelial cells, significantly affecting tumor blood flow.

- Vascular Shutdown : In experimental models, CA4P has demonstrated rapid and extensive vascular shutdown within hours of administration. For instance, a study reported a 93% reduction in vascular volume within 6 hours post-treatment .

Clinical Efficacy

Fosbretabulin has been evaluated in various clinical trials across different cancer types. Below are key findings from notable studies:

Phase II Trials

- Anaplastic Thyroid Cancer : In a phase II trial involving 26 patients treated with fosbretabulin (45 mg/m²), the median survival was reported at 4.7 months, with some patients achieving stable disease for up to 37.9 months . Notably, one patient experienced a durable complete response lasting over nine years .

- Non-Small Cell Lung Cancer (NSCLC) : In the FALCON study, fosbretabulin combined with carboplatin and bevacizumab showed an increased response rate (50% vs 32%) compared to the control arm, although it did not significantly improve overall survival .

- Ovarian Cancer : Clinical trials have also explored fosbretabulin's efficacy in ovarian cancer, where it exhibited promising results as part of combination therapies .

Safety Profile

Fosbretabulin's safety profile has been assessed in multiple trials:

- Adverse Effects : Common side effects include hypertension, tachycardia, and QTc prolongation. In one trial, grade 3 toxicity occurred in 35% of patients, highlighting the need for careful monitoring during treatment .

- Cardiovascular Events : Increased blood pressure and heart rate changes were observed post-infusion but were generally manageable .

Data Summary Table

| Study Type | Cancer Type | Dosage | Key Findings |

|---|---|---|---|

| Phase II | Anaplastic Thyroid Cancer | 45 mg/m² | Median survival of 4.7 months; durable response in one patient for >9 years |

| Phase II | Non-Small Cell Lung Cancer | CA4P + Carboplatin + Bevacizumab | Increased response rate (50% vs 32%) but no significant survival benefit |

| Phase II | Ovarian Cancer | Varies | Promising results in combination therapies |

Case Studies

- Case Study on Efficacy : A patient with advanced anaplastic thyroid cancer treated with fosbretabulin monotherapy achieved a complete response lasting over nine years, showcasing the drug's potential for long-term efficacy in select cases .

- Combination Therapy Outcomes : In trials combining fosbretabulin with standard chemotherapy regimens (e.g., carboplatin and paclitaxel), some patients experienced stable disease for extended periods, indicating that CA4P may enhance the effectiveness of existing treatments .

Properties

CAS No. |

168555-66-6 |

|---|---|

Molecular Formula |

C18H21NaO8P |

Molecular Weight |

419.3 g/mol |

IUPAC Name |

disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |

InChI |

InChI=1S/C18H21O8P.Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;/h5-11H,1-4H3,(H2,19,20,21);/b6-5-; |

InChI Key |

SFKGCTYUWCBOHY-YSMBQZINSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na] |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na] |

Appearance |

white solid powder |

Purity |

> 98% |

Synonyms |

1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate 3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene CA4DP combretastatin A-4 combretastatin A-4 disodium phosphate combretastatin A4 combretastatin A4 phosphate CRC 87-09 CRC-98-09 deoxycombretastatin A-4 fosbretabulin isocombretastatin A-4 NSC 817373 NSC-817373 phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate) phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.